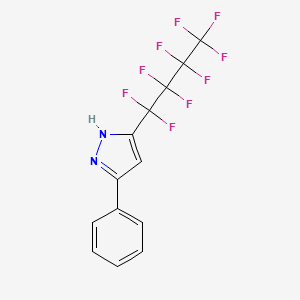

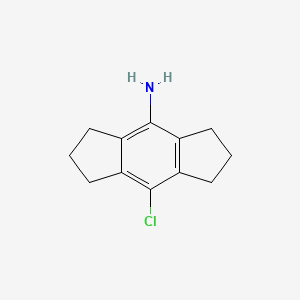

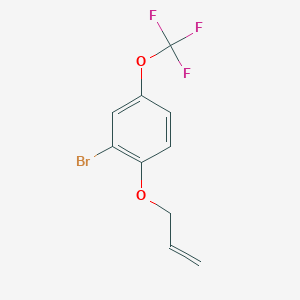

3-(nonafluorobutyl)-5-phenyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This usually includes the compound’s systematic name, common name, and structural formula. The description may also include its appearance and odor.

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis

This involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).Aplicaciones Científicas De Investigación

Chemical Inhibitors and Drug Metabolism

Pyrazole derivatives play a crucial role in the study of drug metabolism, particularly as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These inhibitors are essential for understanding drug-drug interactions and for the development of safer pharmaceuticals by predicting metabolic pathways and potential interactions in co-administered drugs (Khojasteh et al., 2011).

Synthetic and Medicinal Chemistry

Pyrazole scaffolds are pivotal in drug discovery, offering a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. Their structural versatility and the extensive structure-activity relationship (SAR) studies make them valuable in developing new therapeutic agents (Cherukupalli et al., 2017). The diverse biological activities of pyrazoline derivatives, ranging from antimicrobial to anticancer properties, underscore their importance in the therapeutic domain, driving continuous research and development efforts (Shaaban et al., 2012).

Heterocyclic Chemistry and Drug Design

The synthesis and biological evaluation of pyrazole derivatives are significant for heterocyclic chemistry and drug design, providing a foundation for new anticancer agents and highlighting the potential of pyrazolines in various therapeutic areas (Ray et al., 2022). Furthermore, multicomponent synthesis approaches for bioactive pyrazole derivatives emphasize the efficiency and innovation in creating molecules with potential therapeutic applications (Becerra et al., 2022).

Antimicrobial and Anticancer Applications

Pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial effects. Their synthesis and application in medicinal chemistry continue to be a rich field of study, with ongoing research exploring new synthetic methods and biological evaluations to harness their therapeutic potential (Karati et al., 2022).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle the compound safely and how to dispose of it properly.

Direcciones Futuras

This involves predicting future research directions based on the current knowledge of the compound. This could include potential applications, improvements in synthesis, or further studies on its properties.

Propiedades

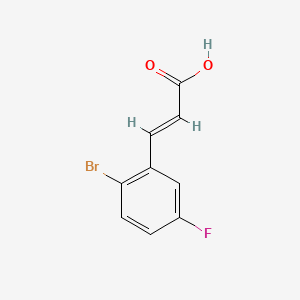

IUPAC Name |

5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-phenyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F9N2/c14-10(15,11(16,17)12(18,19)13(20,21)22)9-6-8(23-24-9)7-4-2-1-3-5-7/h1-6H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXMNQVFCJCBTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F9N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896163 |

Source

|

| Record name | 3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(nonafluorobutyl)-5-phenyl-1H-pyrazole | |

CAS RN |

204130-95-0 |

Source

|

| Record name | 3-(Nonafluorobutyl)-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)